Oral Bioavailability and In Vivo Efficacy: PACMA 31 vs. Other PDI Inhibitors
PACMA 31 is orally bioavailable, a property not shared by many other PDI inhibitors. In a human ovarian cancer (OVCAR-8) mouse xenograft model, oral administration (per os) of PACMA 31 at 20-200 mg/kg once daily for 62 days resulted in 65% tumor growth inhibition, while intraperitoneal (i.p.) administration achieved 85% inhibition [1]. In contrast, the more potent PDI inhibitor CCF642 (IC50 = 2.9 μM vs. PACMA 31 IC50 = 10 μM) requires intravenous administration and lacks reported oral bioavailability [2]. This distinction makes PACMA 31 the preferred tool for studies requiring non-invasive, long-term oral dosing.
| Evidence Dimension | In vivo tumor growth inhibition and administration route |
|---|---|
| Target Compound Data | PACMA 31: 65% inhibition (p.o.), 85% inhibition (i.p.) at 20-200 mg/kg |
| Comparator Or Baseline | CCF642: Requires i.v. administration; no oral data reported |
| Quantified Difference | PACMA 31 is orally active; CCF642 is not reported to be orally bioavailable |
| Conditions | Human OVCAR-8 ovarian cancer mouse xenograft model; 62-day dosing |
Why This Matters
Oral bioavailability enables long-term, non-invasive dosing in chronic disease models, reducing animal stress and experimental variability compared to repeated injections.
- [1] Xu S, Butkevich AN, Yamada R, Zhou Y, Debnath B, Duncan R, Zandi E, Petasis NA, Neamati N. Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment. Proc Natl Acad Sci U S A. 2012 Oct 2;109(40):16348-53. View Source
- [2] Vatolin S, et al. Novel Protein Disulfide Isomerase Inhibitor with Anticancer Activity in Multiple Myeloma. Cancer Res. 2016 Jun 1;76(11):3340-50. View Source
